5-Chloro-1H-indole-2,3-dione 3-oxime

Description

Contextualization within Indole (B1671886) and Isatin (B1672199) Chemistry

The foundation of 5-Chloro-1H-indole-2,3-dione 3-oxime's chemical significance lies in its core structures: indole and isatin. Indole, a heterocyclic organic compound, consists of a fused benzene (B151609) and pyrrole (B145914) ring. nmc.gov.in This aromatic bicyclic structure is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic molecules with diverse biological activities. benthamdirect.com

Isatin (1H-indole-2,3-dione) is an oxidized derivative of indole, first discovered in 1841 through the oxidation of indigo. nmc.gov.inicm.edu.pl It is an endogenous compound found in humans and various plants. taylorfrancis.comnih.gov The isatin core is characterized by a ketone and a γ-lactam moiety fused to the benzene ring. taylorfrancis.com This structure provides a unique reactivity profile, making isatin a versatile precursor for the synthesis of a wide range of heterocyclic compounds and spiro derivatives. rsc.orgresearchgate.netnih.gov The reactivity of the isatin ring, including electrophilic substitution at the C-5 and C-7 positions and various reactions at the C2 and C3 carbonyl groups, has been extensively explored in organic synthesis. taylorfrancis.comrsc.org Consequently, isatin and its derivatives are recognized as important building blocks for creating structurally diverse molecules. benthamdirect.comresearchgate.net

Significance of Isatin Oxime Derivatives in Organic Synthesis

The introduction of an oxime functional group (=N-OH) to the isatin core at the C-3 position gives rise to isatin oxime derivatives. Oximes, in general, are a class of organic compounds that serve as crucial intermediates in organic synthesis. numberanalytics.comijprajournal.com They are valuable for their ability to be converted into other functional groups, such as amines and nitriles, and for their role in constructing heterocyclic systems. numberanalytics.comijprajournal.com

Isatin oxime derivatives inherit the synthetic versatility of both the isatin and oxime moieties. They are key precursors in various chemical transformations, including the Beckmann rearrangement to form amides. ijprajournal.com The nucleophilic nature of the oxime group allows for a range of reactions, expanding the synthetic utility of the isatin scaffold. ijprajournal.com The chemistry of oximes is significant in creating complex molecules, and their derivatives are investigated for a variety of applications due to their chemical reactivity and properties. numberanalytics.comnih.gov The synthesis of oximes is a fundamental reaction, often achieved through the condensation of a ketone or aldehyde with hydroxylamine. wikipedia.org

Scope and Research Focus of this compound Investigations

Research on this compound specifically focuses on the synthesis of its derivatives and the exploration of their chemical and biological properties. The presence of the chlorine atom at the C-5 position of the isatin ring is a key feature, as halogen substitution is a common strategy in medicinal chemistry to modulate a molecule's properties. nmc.gov.in

Studies have reported the synthesis of various derivatives from 5-chloro-1H-indole-2,3-dione. For instance, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate their chemotherapeutic activities. researchgate.netresearchgate.net These investigations involve confirming the structures of the synthesized compounds using various spectral data. researchgate.netresearchgate.net Other research describes the synthesis of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione through reactions like N-alkylation and cycloadditions. researchgate.net The compound itself, also known as (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, is noted as a novel oxime derived from isatin and has been evaluated for potential neuroprotective effects. researchgate.net The research focus is thus on leveraging the 5-chloroisatin (B99725) oxime scaffold to generate new molecules with potentially useful characteristics for further investigation.

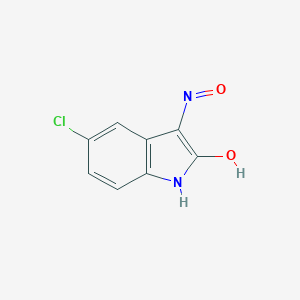

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCVLHZEIKIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234259 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85124-16-9 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione 3-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-indole-2,3-dione 3-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VP3J7SZU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1h Indole 2,3 Dione 3 Oxime

Reactivity of the Isatin (B1672199) Core in 5-Chloro-1H-indole-2,3-dione 3-Oxime

The isatin core is characterized by an electron-deficient aromatic ring and an electrophilic C-3 carbonyl group, though in the specified compound, the C-3 position is functionalized as an oxime. nih.govresearchgate.net The presence of the chlorine atom at the C-5 position further influences the electronic properties of the benzene (B151609) ring, generally acting as a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. libretexts.org However, the core's reactivity is most pronounced at the five-membered ring, particularly through transformations that involve the C-2 (amide) and C-3 (oxime) positions.

Ring Expansion Reactions

A significant reaction pathway for this compound involves the expansion of the five-membered pyrrolidinone ring to a six-membered ring. This transformation is typically achieved through the Beckmann rearrangement of the oxime group. researchgate.netdaneshyari.com The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide or lactam. researchgate.netnih.gov

In the case of a cyclic ketoxime like this compound, the reaction results in the formation of a lactam, specifically a derivative of quinazoline-2,4-dione. The mechanism proceeds via protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. daneshyari.comnih.gov This migration of the C2-carbonyl carbon to the nitrogen atom results in the insertion of the nitrogen into the ring, expanding it from five to six atoms. This reaction provides a synthetic route to quinazoline-2,4-diones, which are important heterocyclic scaffolds. researchgate.netrsc.org

| Reactant | Reagents & Conditions | Product | Reaction Type |

| This compound | Acid catalyst (e.g., H₂SO₄, PPA) | 6-Chloroquinazoline-2,4(1H,3H)-dione | Beckmann Rearrangement (Ring Expansion) |

Table 1: Representative Ring Expansion Reaction. The reaction shown is a plausible transformation based on the known reactivity of isatin oximes.

Friedel–Crafts Reactions

Classical Friedel–Crafts reactions, which involve electrophilic aromatic substitution on the benzene ring, are generally not favored for isatin and its derivatives. nih.govresearchgate.net The isatin core contains two electron-withdrawing carbonyl groups (or their derivatives, like the oxime), which deactivate the aromatic ring towards electrophilic attack. libretexts.org

However, the C-3 carbon of the isatin core is highly electrophilic and can participate in reactions analogous to Friedel-Crafts acylations, particularly with electron-rich aromatic compounds like indoles and pyrroles. nih.govnih.gov In this type of reaction, a Lewis acid catalyst activates the C-3 position, facilitating the nucleophilic attack by the aromatic compound. For this compound, such a reaction would occur at the C-3 carbon of the oxime, though it is less electrophilic than the parent carbonyl. The reaction leads to the formation of 3-substituted-3-hydroxyindolin-2-one derivatives upon hydrolysis of the intermediate. A review has noted the enantioselective Friedel–Crafts alkylation of isatins with indoles using a copper catalyst to produce oxindoles with significant biological potential. nih.gov

| Reactant | Aromatic Nucleophile | Reagents & Conditions | Product Type |

| 5-Chloroisatin (B99725) | Indole (B1671886) | Cuprine catalyst | 3-(Indol-3-yl)-3-hydroxy-5-chloroindolin-2-one |

| 5-Chloroisatin | Pyrrole (B145914) | Lewis Acid (e.g., AlCl₃) | 3-Hydroxy-5-chloro-3-(pyrrol-2-yl)indolin-2-one |

Aldol (B89426) Condensation Reactions

The C-3 carbonyl group of isatin readily undergoes aldol condensation reactions with compounds containing enolizable protons, such as ketones and aldehydes. nih.govnih.gov In the case of 5-Chloro-1H-indole-2,3-dione, this reaction would first require hydrolysis of the oxime back to the ketone. The resulting 5-chloroisatin can then react as the electrophilic partner.

These base- or acid-catalyzed reactions lead to the formation of 3-substituted-3-hydroxy-2-oxindoles. nih.govresearchgate.net For example, the reaction of a substituted isatin with a ketone like cyclohexanone (B45756) or acetone, often catalyzed by a base like piperidine (B6355638) or an enzyme, yields the corresponding aldol addition product. daneshyari.comresearchgate.nettandfonline.com Subsequent dehydration of this aldol adduct can occur, often with heating, to yield an α,β-unsaturated product, specifically a 3-alkylidene-indolin-2-one. nih.gov The reaction between an isatin and an aromatic ketone is a variant known as the Claisen-Schmidt condensation. rsc.org

| Isatin Derivative | Ketone | Catalyst | Product |

| Isatin | Cyclohexanone | Earthworm extract | 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one |

| 5-Bromo-1-methylisatin | Acetone | L-proline | 5-Bromo-3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one |

| N-methylisatin | Acetophenone | Piperidine | 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one |

Table 3: Representative Aldol Condensation Reactions of Isatin Derivatives with Ketones. These examples show the general applicability of the reaction to various substituted isatins and ketones. nih.govresearchgate.net

Oxidative Transformations

The isatin core can undergo oxidative transformations. One notable reaction is the oxidation of the isatin ring to form an isatoic anhydride (B1165640) derivative. For 5-chloroisatin, this would yield 5-chloroisatoic anhydride. This transformation involves the cleavage of the C2-C3 bond of the pyrrolidinone ring. Isatoic anhydrides are valuable intermediates in the synthesis of other heterocyclic compounds. The synthesis of 5-chloroisatoic anhydride has been reported from 2-amino-5-chlorobenzoic acid using reagents like triphosgene, demonstrating the stability of this oxidative product. nih.gov The oxidation can also be performed using oxidizing agents like hydrogen peroxide.

Reactivity of the Oxime Functionality in this compound

The oxime group (C=N-OH) at the C-3 position is a key functional group that imparts specific reactivity to the molecule, distinct from the parent C-3 ketone. It can participate in various transformations, including rearrangements and nucleophilic interactions.

Nucleophilic Addition Reactions at C-3

While the C-3 carbonyl group of isatin is a potent electrophile for nucleophilic addition, the corresponding oxime is significantly less reactive towards direct nucleophilic attack at the C-3 carbon. The C=N double bond is less polarized than the C=O double bond.

Direct nucleophilic addition of organometallic reagents like Grignard reagents to oximes is not a common or high-yielding reaction. Instead, the acidic proton of the oxime can react with the nucleophile, or more complex rearrangements occur. As discussed previously (Section 3.1.1), the most prominent reaction involving the oxime functionality under acidic conditions is the Beckmann rearrangement, which is initiated by interaction with the oxime's oxygen atom rather than a direct nucleophilic attack on the carbon. researchgate.netdaneshyari.com

In some contexts, the deprotonated oxime, or oximate, can itself act as a nucleophile. daneshyari.com However, for an external nucleophile to add to the C-3 position of this compound, the reaction is generally disfavored compared to other potential pathways. The electrophilicity of the C-3 carbon is reduced, and competing reactions, primarily the Beckmann rearrangement, tend to dominate.

Reductive Transformations of the Oxime Group

The oxime group of this compound, a derivative of isatin, is susceptible to reduction, leading to the formation of 3-aminooxindoles. This transformation is a key step in the synthesis of various biologically active compounds. The reduction can be achieved using several reagents and methods.

One common method involves the use of tin(II) chloride in hydrochloric acid (SnCl2/HCl). scielo.br This system is effective in reducing the oxime to the corresponding primary amine. Another approach is through electrochemical reduction, which offers a potentially greener alternative to traditional chemical reductants. scielo.br

Furthermore, catalytic hydrogenation can be employed to reduce the oxime functionality. This method often utilizes catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 3-aminooxindoles are valuable intermediates that can be further derivatized, for instance, into ureido derivatives which have been investigated for their potential antiulcer properties. scielo.br

The reduction of isatin oximes, including the 5-chloro substituted variant, provides a direct route to 3-aminooxindoles, which are important scaffolds in medicinal chemistry.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Hydrazones)

The carbonyl group at the C-3 position of 5-chloro-1H-indole-2,3-dione can readily undergo condensation reactions with nitrogen nucleophiles to form a variety of nitrogen-containing functional groups, most notably hydrazones.

The synthesis of 5-chloro-1H-indole-2,3-dione 3-hydrazone is typically achieved through a carbonyl-amine condensation reaction between 5-chloroisatin and hydrazine (B178648). researchgate.net This reaction is often carried out in an acidic medium, such as ethanol (B145695) with a controlled pH of around 4.5, to facilitate the nucleophilic attack of the hydrazine onto the C-3 carbonyl group and subsequent dehydration. researchgate.net The resulting 5-chloroisatin-3-hydrazone can be obtained in high yields. researchgate.net

These isatin hydrazones are not merely simple derivatives; they are versatile intermediates for the synthesis of more complex heterocyclic systems and have been the subject of extensive research. For instance, phosphorus-containing hydrazones have been synthesized from aryl-substituted isatins and evaluated for their biological activities. nih.gov Additionally, various isatin-3-hydrazones have been prepared and studied for their potential as antimicrobial and antioxidant agents. mdpi.com

The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a proton transfer to form a hemiaminal intermediate. nih.gov This intermediate then undergoes dehydration to yield the final hydrazone product. nih.gov

Table 1: Synthesis of 5-Chloroisatin-3-hydrazone

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 5-Chloroisatin, Hydrazine | Ethanol, pH 4.5 | 5-Chloroisatin-3-hydrazone | 90% | researchgate.net |

Advanced Reaction Types Involving this compound Derivatives

Morita–Baylis–Hillman (MBH) Reactions and Derivatives

Derivatives of 5-chloro-1H-indole-2,3-dione are utilized as substrates in the Morita–Baylis–Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an aldehyde or ketone, catalyzed by a nucleophile. N-alkylated 5-chloroisatin derivatives are common intermediates for these reactions. researchgate.net

Bromo-substituted MBH adducts derived from isatins have been employed in [4+3] cycloaddition reactions to construct complex aza-spirocycloheptane oxindole (B195798) scaffolds. nih.govresearchgate.net These reactions involve the in situ generation of reactive intermediates, such as allylic phosphonium (B103445) ylides and aza-o-quinone methides, facilitated by a Lewis base and a Brønsted base, respectively. nih.gov The application of the MBH reaction in synthesizing heterocyclic systems is a significant area of research. scilit.com

Allylic Substitution and Annulation Reactions

Derivatives of 5-chloro-1H-indole-2,3-dione, particularly N-allyl derivatives, are valuable substrates for various allylic substitution and annulation reactions. These reactions leverage the reactivity of the allylic group to construct new cyclic and spirocyclic systems.

For instance, 1-allyl-5-chloro-indole-2,3-dione serves as a key starting material in these transformations. researchgate.net Research has explored the use of these derivatives in cycloaddition reactions, highlighting the versatility of the allyl group as a handle for further chemical modifications.

Dimerization Reactions

The dimerization of isatin derivatives can occur under specific reaction conditions. While direct dimerization of this compound is not prominently reported, the parent isatin molecule and its derivatives can undergo dimerization. For example, 5,7-dichloro-1H-indole-2,3-dione molecules have been observed to dimerize in the solid state through the formation of two N—H⋯O hydrogen bonds. researchgate.net

1,3-Dipolar Cycloaddition Reactions for Isoxazole and Dioxazole Formation

Derivatives of 5-chloro-1H-indole-2,3-dione are actively employed in 1,3-dipolar cycloaddition reactions to synthesize various five-membered heterocycles, including isoxazoles and dioxazoles. researchgate.netimist.ma This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex molecular architectures with high regioselectivity. wikipedia.org

In a typical approach, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile. wikipedia.org For instance, 1-allyl-5-chloro-indole-2,3-dione can act as a dipolarophile, where the allyl group's double bond reacts with aryl nitrile oxides. researchgate.netimist.ma This reaction leads to the formation of novel isoxazoline-containing heterocyclic systems. researchgate.netimist.ma The reaction can also target the carbonyl groups of the isatin moiety to form spirodioxazolines. researchgate.netimist.ma

The generation of nitrile oxides in situ from precursors like aldoximes is a common strategy. nih.gov These reactions are often catalyzed, with copper and silver catalysts being effective in promoting the cycloaddition. nih.gov The mechanism of the 1,3-dipolar cycloaddition is a concerted pericyclic process. wikipedia.org

A study involving the reaction between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-chlorobenzaldoxime demonstrated the regioselective formation of novel isoxazoline (B3343090) derivatives. internationaljournalssrg.org

Table 2: 1,3-Dipolar Cycloaddition Reactions of 5-Chloro-1H-indole-2,3-dione Derivatives

| Dipolarophile | 1,3-Dipole | Product Type | Catalyst/Conditions | Reference |

| 1-Allyl-5-chloro-indole-2,3-dione | Aryl nitrile oxides | Isoxazolines, Dioxazolines | Bleach | researchgate.netimist.ma |

| Propargyl-substituted dihydroisoindolin-1-one | Arylnitrile oxides | 3,5-disubstituted isoxazoles | CuI or Ag2CO3 | nih.gov |

| 1-Allyl-5-chloroindoline-2,3-dione | 4-Chlorobenzaldoxime | Isoxazoline derivative | Mild conditions | internationaljournalssrg.org |

Click Chemistry Approaches (e.g., Triazole Formation)rsc.org

The application of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to the this compound scaffold represents a significant synthetic strategy for the generation of novel hybrid molecules. This approach does not typically involve the direct participation of the oxime functional group in the cycloaddition reaction. Instead, the oxime serves as a convenient anchor point for the introduction of a terminal alkyne or an azide (B81097) moiety, which are the requisite functionalities for the click reaction.

A prevalent and effective method involves the functionalization of the oxime's oxygen atom. Specifically, the hydroxyl group of the this compound can be O-alkylated with a propargyl group to install a terminal alkyne. This transformation yields a key intermediate, 5-chloro-1H-indole-2,3-dione 3-(O-propargyl)oxime. This alkyne-bearing derivative is then poised to react with a variety of organic azides via the CuAAC reaction, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring that links the isatin core to another molecular entity. rsc.orgnih.gov

The synthesis of these triazole hybrids is generally achieved with high efficiency and regioselectivity, affording the 1,4-disubstituted isomer as the major product. nih.gov The reaction conditions are typically mild, often employing a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of t-butanol and water. nih.gov

The resulting isatin oxime ether-tethered 1,2,3-triazole hybrids are of significant interest in medicinal chemistry, as the triazole ring acts as a robust linker and can participate in hydrogen bonding and dipole interactions with biological targets. nih.gov This synthetic strategy has been successfully employed to create libraries of isatin-triazole conjugates for biological screening. rsc.orgnih.gov

A representative reaction scheme for the synthesis of isatin oxime ether-tethered triazoles is depicted below. The initial step is the O-propargylation of the isatin oxime, followed by the copper-catalyzed cycloaddition with an aryl azide.

Step 1: Synthesis of the Terminal Alkyne Intermediate Isatin oxime is reacted with propargyl bromide in the presence of a base to yield the isatin oxime O-propargyl ether. rsc.orgnih.gov

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The O-propargylated isatin oxime is then reacted with a substituted aryl azide in the presence of a Cu(I) catalyst to form the final 1,2,3-triazole hybrid. rsc.orgnih.gov

The following interactive data table summarizes the synthesis of a series of isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids, demonstrating the versatility of this click chemistry approach. Although the original study utilized unsubstituted isatin, the methodology is directly applicable to the 5-chloro substituted analogue. nih.gov

| Entry | Aryl Azide Substituent | Product | Yield (%) |

| 1 | 4-Fluorophenyl | 5a | 85 |

| 2 | 4-Chlorophenyl | 5b | 88 |

| 3 | 4-Bromophenyl | 5c | 90 |

| 4 | 4-Iodophenyl | 5d | 89 |

| 5 | 4-Nitrophenyl | 5e | 82 |

| 6 | 4-Methylphenyl | 5f | 80 |

| 7 | 4-Methoxyphenyl | 5g | 78 |

| 8 | Phenyl | 5h | 86 |

| 9 | 3-Fluorophenyl | 5i | 84 |

| 10 | 3-Chlorophenyl | 5j | 87 |

| 11 | 3-Bromophenyl | 5k | 88 |

| 12 | 2-Fluorophenyl | 5l | 75 |

| 13 | 2-Chlorophenyl | 5m | 78 |

| 14 | 2-Bromophenyl | 5n | 81 |

| 15 | 2,4-Difluorophenyl | 5o | 70 |

Data sourced from a study on the synthesis of isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids. The yields are for the CuAAC step. nih.gov

Spectroscopic and Structural Elucidation of 5 Chloro 1h Indole 2,3 Dione 3 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering deep insights into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Chloro-1H-indole-2,3-dione 3-oxime is characterized by distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the hydroxyl proton of the oxime group. The aromatic region typically displays a set of multiplets due to the protons on the chlorinated benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

The proton (H-4) ortho to the carbonyl group is expected to be the most deshielded among the aromatic protons. The proton (H-6), situated between the chlorine atom and the fused pyrrole (B145914) ring, will also exhibit a distinct chemical shift, likely as a doublet of doublets due to coupling with neighboring protons. The H-7 proton, adjacent to the N-H group, will also show characteristic splitting. The N-H proton of the indole ring itself typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. Similarly, the oxime hydroxyl proton gives a characteristic signal, the position of which can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.0 | br s | - |

| =N-OH | Variable | br s | - |

| H-4 | ~7.6 | d | ~2.0 |

| H-6 | ~7.3 | dd | ~8.5, 2.0 |

| H-7 | ~6.9 | d | ~8.5 |

Note: The data presented are typical expected values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (including APT, DEPT)

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit signals for all eight carbon atoms in unique chemical environments. The carbonyl carbon (C-2) and the oxime carbon (C-3) are particularly noteworthy, appearing at significantly downfield shifts due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The carbon bearing the chlorine atom (C-5) will also have a characteristic chemical shift.

Techniques such as Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable in distinguishing between quaternary, CH, CH₂, and CH₃ carbons. In this case, DEPT experiments would confirm the presence of the three CH carbons of the aromatic ring and the five quaternary carbons (C-2, C-3, C-3a, C-5, and C-7a).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~150 |

| C-3a | ~118 |

| C-4 | ~112 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~135 |

| C-7a | ~140 |

Note: The data presented are typical expected values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for C-4/H-4, C-6/H-6, and C-7/H-7.

Conformational Analysis via NMR (e.g., E/Z Isomerism of Oxime)

The C=N double bond of the oxime group in this compound can exist as two geometric isomers: E and Z. studymind.co.ukresearchgate.net The relative orientation of the hydroxyl group with respect to the C-2 carbonyl group defines these isomers. The presence of both isomers in solution can often be detected by NMR, as they will give rise to two distinct sets of signals for the nuclei in their vicinity.

The ratio of the E and Z isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The stereochemistry of the major isomer can often be assigned based on Nuclear Overhauser Effect (NOE) experiments. For example, an NOE correlation between the oxime hydroxyl proton and the H-4 proton would suggest the Z isomer is predominant, where these protons are in closer spatial proximity. The stability and interconversion of these isomers can also be studied using variable temperature NMR experiments. researchgate.net

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, O-H, C=O, C=N, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3300-3100 | Medium |

| O-H stretch (oxime) | 3400-3200 | Broad, Medium |

| C=O stretch (amide) | ~1720 | Strong |

| C=N stretch (oxime) | ~1620 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |

| C-Cl stretch | 800-600 | Strong |

The presence of a sharp, strong absorption band around 1720 cm⁻¹ is indicative of the C-2 carbonyl group. The N-H stretching vibration of the indole ring appears as a medium-intensity band in the region of 3300-3100 cm⁻¹. The O-H stretch of the oxime is typically broad and observed around 3400-3200 cm⁻¹. The C=N stretching of the oxime and the C=C stretching of the aromatic ring give rise to absorptions in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₈H₅ClN₂O₂), the expected monoisotopic mass is approximately 196.00 g/mol . nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₈H₅³⁵ClN₂O₂ is 196.0039, and for C₈H₅³⁷ClN₂O₂ is 197.9990. The observation of ions with these precise m/z values in an HRMS experiment would definitively confirm the elemental composition of the molecule. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by showing the loss of characteristic neutral fragments such as CO, HCN, or OH.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for this compound is not extensively detailed in the surveyed literature. However, the spectral characteristics can be inferred from its constituent chromophores: a substituted indole ring system, a carbonyl group, and an oxime functional group. This conjugated system is expected to exhibit characteristic absorption bands in the UV-Vis region.

For context, the parent compound, 1H-Indole-2,3-dione (Isatin), displays distinct absorption maxima. The electronic transitions within this molecule provide a reference for understanding the potential spectral behavior of its chloro-oxime derivative. The introduction of a chlorine atom at the 5-position and the conversion of the 3-carbonyl to an oxime group will likely induce bathochromic (red) or hypsochromic (blue) shifts in these absorption bands due to changes in electron density and conjugation.

Table 1: UV-Vis Absorption Maxima for the Parent Compound 1H-Indole-2,3-dione Data sourced from the NIST WebBook for the parent compound, Isatin (B1672199), in ethanol (B145695) solution.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 246 nm | 17,000 L·mol⁻¹·cm⁻¹ | Ethanol |

| 295 nm | 4,680 L·mol⁻¹·cm⁻¹ | Ethanol |

| 418 nm | 427 L·mol⁻¹·cm⁻¹ | Ethanol |

| Note: This data is for the parent compound 1H-Indole-2,3-dione and serves as a reference point. nist.gov |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography has been instrumental in defining the precise three-dimensional structure of this compound, also known as 5-chloroisatin-3-oxime. Research has shown that this compound, synthesized by reacting 5-chloroisatin (B99725) with hydroxylamine, exclusively forms the (E)-isomer. nih.gov

Single-crystal X-ray diffraction analysis has successfully determined the crystal system and spatial arrangement of this compound. nih.gov The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group identified is P2₁/n, with four molecules (Z = 4) per unit cell. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂O₂ |

| Formula Weight | 196.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z | 4 |

| Data sourced from a 2024 study on 5-halogeno-1H-isatin-3-oximes. nih.gov |

The determined (E)-configuration of the oxime group facilitates the formation of a key intramolecular hydrogen bond. nih.gov This bond occurs between the hydrogen atom of the oxime's hydroxyl group (-N-OH) and the adjacent carbonyl oxygen atom at the C2 position of the indole ring. This interaction creates a stable, pseudo-six-membered ring system that contributes to the planarity and conformational rigidity of the molecule. The presence of this intramolecular hydrogen bond is a critical feature of the molecular structure. nih.gov

The crystal packing of this compound is stabilized by a network of specific intermolecular hydrogen bonds.

N-H···O Hydrogen Bonds: The smallest supramolecular unit, an inversion-symmetric dimer, is formed by a pair of N-H···O hydrogen bonds. In this interaction, the amide hydrogen (N-H) of one molecule donates to the carbonyl oxygen (C=O) of the second molecule, resulting in a robust cyclic R²₂(8) graph-set motif. nih.gov

O-H···O Hydrogen Bonds: These dimers are subsequently linked into infinite chains through O-H···O hydrogen bonds. Here, the oxime's hydroxyl group (O-H) on one dimer interacts with the carbonyl oxygen of an adjacent dimer. This interaction is described by a C(6) chain pattern and involves the carbonyl oxygen acting as a bifurcated acceptor, as it also participates in the intramolecular hydrogen bond. nih.gov

Table 3: Intermolecular Hydrogen Bond Geometry

| Donor-H···Acceptor | d(H···A) [Å] | ∠(D-H···A) [°] | Symmetry Operation | Motif |

| N-H···O=C | 1.96(3) | 167(3) | Inversion | R²₂(8) Dimer |

| O(oxime)-H···O=C | 1.86(4) | 164(3) | Translation | C(6) Chain |

| Geometric parameters for intermolecular hydrogen bonds as determined by X-ray crystallography. nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps various properties onto the surface, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. For this compound, the d_norm map shows distinct red areas corresponding to the strong N-H···O and O-H···O hydrogen bonds, visually confirming their role as primary drivers of the crystal packing.

Table 4: Example of Quantitative Hirshfeld Surface Analysis for the Related Compound (3Z)-5-fluoro-3-(hydroxyimino)indolin-2-one

| Interaction Type | Contribution (%) |

| H···H | 31.80% |

| H···C/C···H | 24.30% |

| H···O/O···H | 15.20% |

| H···F/F···H | 10.80% |

| Note: This data is for the analogous 5-fluoro derivative and is presented to illustrate the quantitative output of Hirshfeld surface analysis. |

Computational Chemistry and Theoretical Studies on 5 Chloro 1h Indole 2,3 Dione 3 Oxime

Molecular Docking Studies (Methodological Aspects for Ligand-Target Interactions)

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. For 5-Chloro-1H-indole-2,3-dione 3-oxime and related isatin (B1672199) derivatives, these studies provide critical insights into their mechanism of action at a molecular level. The primary goal is to understand the binding affinities and interaction patterns with the active sites of biological targets, which can guide the design of more potent and selective therapeutic agents. mdpi.commdpi.com

The methodological approach for ligand-target interaction studies involving this class of compounds typically begins with the preparation of both the ligand and the target protein structure. The three-dimensional structure of the target protein is often obtained from crystallographic data deposited in protein databases (e.g., Protein Data Bank - PDB). The ligand, this compound, is modeled and its geometry is optimized to find the lowest energy conformation before docking.

Various docking programs are employed to carry out these simulations. For instance, studies on isatin derivatives have utilized the MOE (Molecular Operating Environment) docking program to investigate binding affinities against viral polymerase enzymes. mdpi.com In other cases, the GOLD (Genetic Optimisation for Ligand Docking) suite is used, which employs a genetic algorithm to explore a wide range of possible binding conformations. The Piecewise Linear Potential (ChemPLP) scoring function within GOLD is frequently used to evaluate the fitness score of the ligand in the binding site. mdpi.com

A crucial step in the methodology is the validation of the docking protocol. This is often achieved by redocking the co-crystallized native ligand into the active site of the target protein. A successful validation is typically marked by a low root-mean-square deviation (RMSD) value between the predicted pose and the experimentally observed orientation, confirming the accuracy of the docking program's parameters. mdpi.com

Once validated, the docking simulations are performed, yielding various possible binding poses of the ligand within the protein's active site. These poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-receptor complex. For example, docking studies on analogous fluoro-isatin triazole derivatives against DNA gyrase (PDB ID: 1KZN) revealed electrostatic bonds with specific amino acid residues like ASP73. researchgate.net Similarly, molecular dynamic simulations on the related compound 6,7-dichloro-1H-indole-2,3-dione-3-oxime helped elucidate stable contacts with specific residues in its target potassium channel. nih.gov

Table 1: Software and Targets in Molecular Docking of Isatin/Indole (B1671886) Oxime Derivatives This table is interactive. You can sort and filter the data.

| Docking Software/Suite | Biological Target Class | Specific Target Example (PDB ID) | Scoring Function/Analysis |

|---|---|---|---|

| MOE (Molecular Operating Environment) | Viral Polymerases | HIV Reverse Transcriptase | Binding Affinity Scores |

| GOLD Suite v5.3 | Enzymes | Helicobacter pylori Urease | ChemPLP Fitness Score |

| Not Specified | DNA Gyrase | DNA Gyrase (1KZN) | Interaction Analysis (e.g., H-bonds) |

Quantum Chemical Software and Basis Sets Employed (e.g., Gaussian09W, B3LYP/6-31G+)

Quantum chemical calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These theoretical studies, often performed using Density Functional Theory (DFT), complement experimental findings and provide a deeper understanding of molecular behavior. internationaljournalssrg.orgresearchgate.net

A widely used software package for these calculations is Gaussian, with Gaussian 09W being a specifically cited version for studying 5-chloroisatin (B99725) derivatives. internationaljournalssrg.orginternationaljournalssrg.org The choice of the theoretical method and basis set is critical as it determines the accuracy and computational cost of the calculations. A common and effective combination for isatin derivatives involves the B3LYP functional with a Pople-style basis set. internationaljournalssrg.orginternationaljournalssrg.org

The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing a good balance between accuracy and computational efficiency for a wide range of organic molecules.

The basis set defines the set of mathematical functions used to build the molecular orbitals. For derivatives of 5-chloro-1H-indole-2,3-dione, different levels of basis sets have been employed depending on the research objective:

B3LYP/6-31G : This level of theory has been used to elucidate the reactivity, selectivity, and mechanisms of reactions involving 5-chloroisatin derivatives. internationaljournalssrg.orginternationaljournalssrg.org The 6-31G basis set is a split-valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

B3LYP/6-311++G(d,p) : For more accurate calculations, such as predicting spectral data to be compared with experimental NMR results, a more extensive basis set like 6-311++G(d,p) is used. researchgate.net This triple-split valence basis set is augmented with diffuse functions (++) on all atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules. researchgate.net

These computational studies allow for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are essential for understanding the molecule's stability and reactivity. The results from these theoretical calculations are often found to be in good agreement with experimental data, validating the computational models employed. internationaljournalssrg.orgresearchgate.net

Table 2: Quantum Chemical Methods Used for 5-Chloroisatin Derivatives This table is interactive. You can sort and filter the data.

| Software | Functional | Basis Set | Application/Purpose |

|---|---|---|---|

| Gaussian 09W | B3LYP | 6-31G | Study of reactivity, selectivity, and reaction mechanisms. internationaljournalssrg.orginternationaljournalssrg.org |

An exploration into the coordination chemistry of this compound reveals its versatility as a ligand in forming stable complexes with various transition metals. This article delves into the specific aspects of ligand design, synthesis, and structural characterization of these metal complexes, adhering to a focused scientific framework.

Advanced Synthetic Applications of 5 Chloro 1h Indole 2,3 Dione 3 Oxime As a Chemical Synthon

Synthesis of Fused Heterocyclic Systems

5-Chloro-1H-indole-2,3-dione 3-oxime serves as a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those containing a 1,2,4-triazine moiety. The reaction of isatin (B1672199) derivatives with thiosemicarbazide is a well-established method for the construction of 1,2,4-triazino[5,6-b]indoles. epa.govnih.gov In this synthetic route, the carbonyl group at the C3 position of the isatin core typically undergoes condensation with the terminal amino group of thiosemicarbazide, followed by an intramolecular cyclization.

In the case of this compound, the reaction is initiated by the condensation of the C3-oxime with thiosemicarbazide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the corresponding 8-chloro-5H- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazino[5,6-b]indole-3-thiol. This transformation provides a straightforward and efficient method for the synthesis of this important class of fused heterocycles. The resulting triazino[5,6-b]indole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. nih.govmdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiosemicarbazide | 8-chloro-5H- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazino[5,6-b]indole-3-thiol | Condensation/Intramolecular Cyclization |

Construction of Spirooxindole Frameworks

The spirooxindole moiety is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. nih.gov A powerful and widely employed strategy for the synthesis of spiropyrrolidine-oxindoles involves the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. researchgate.net this compound, through its C3-carbonyl group (in equilibrium with the oxime), is an excellent starting material for the in-situ generation of azomethine ylides.

The reaction of 5-Chloro-1H-indole-2,3-dione with an α-amino acid, such as sarcosine or proline, in the presence of a suitable dipolarophile, leads to the formation of a complex spirooxindole system. The reaction proceeds via the decarboxylative condensation of the α-amino acid with the C3-carbonyl of the isatin core to generate a 1,3-dipole (azomethine ylide). This intermediate is then trapped in situ by a dipolarophile, such as dimethyl acetylenedicarboxylate or an activated alkene, to afford the desired spiropyrrolidine-oxindole framework in a highly regio- and stereoselective manner. This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple starting materials. beilstein-journals.org

| Isatin Derivative | Amino Acid | Dipolarophile | Product Class | Reaction Type |

| 5-Chloro-1H-indole-2,3-dione | Sarcosine | Dimethyl acetylenedicarboxylate | Spiro[indole-3,2'-pyrrolidine] | [3+2] Cycloaddition |

| 5-Chloro-1H-indole-2,3-dione | Proline | N-Phenylmaleimide | Spiro[indole-3,2'-pyrrolizidine] | [3+2] Cycloaddition |

Role as a Precursor for Complex Molecular Architectures

Beyond its direct participation in cyclization and cycloaddition reactions, this compound can serve as a precursor for more complex molecular architectures through rearrangement reactions. The Beckmann rearrangement, a classic reaction in organic chemistry, provides a pathway for the ring expansion of cyclic oximes to lactams. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

When subjected to acidic conditions (e.g., polyphosphoric acid or trifluoroacetic acid), the oxime of 5-Chloro-1H-indole-2,3-dione can undergo a Beckmann rearrangement. researchgate.net This transformation involves the migration of the C2-carbonyl carbon to the nitrogen atom of the oxime, leading to the formation of a seven-membered ring. The resulting product is a 6-chloro-1H-benzo[e] wikipedia.orgresearchgate.netdiazepine-2,5-dione, a scaffold that is present in a number of biologically active compounds. This ring expansion strategy highlights the utility of this compound as a building block for the synthesis of medium-sized heterocyclic rings, which can be challenging to construct via other methods.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Polyphosphoric Acid | 6-chloro-1H-benzo[e] wikipedia.orgresearchgate.netdiazepine-2,5-dione | Beckmann Rearrangement |

Analytical Methodologies for 5 Chloro 1h Indole 2,3 Dione 3 Oxime

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of "5-Chloro-1H-indole-2,3-dione 3-oxime" from reaction mixtures, and for the assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of "this compound". Reverse-phase (RP) HPLC is a particularly effective method for its separation and quantification. sielc.com A typical RP-HPLC method employs a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

A specific method for the analysis of "1H-Indole-2,3-dione, 5-chloro-, 3-oxime" has been developed using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), phosphoric acid is typically substituted with a more volatile acid, such as formic acid. sielc.com This HPLC method is versatile, proving suitable for fast UPLC applications with smaller 3 µm particle columns, and is also scalable for use in preparative chromatography to isolate impurities. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | Newcrom R1 (or similar RP column) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

Thin-Layer Chromatography (TLC) is an essential and widely used technique for monitoring the progress of reactions involving isatin (B1672199) derivatives and for preliminary purity assessment due to its simplicity, speed, and low cost. For isatin derivatives, Reversed-Phase Thin-Layer Chromatography (RPTLC) can be employed to analyze their chromatographic behavior and lipophilicity. researchgate.net

In RPTLC, a non-polar stationary phase is used, and the mobile phase is typically a mixture of water and an organic modifier. researchgate.net The choice of the organic modifier is critical; for instance, tetrahydrofuran (B95107) has been used as an organic modifier in the mobile phase for the analysis of certain isatin derivatives. researchgate.net The separation is based on the partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC analysis.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase Thin-Layer Chromatography (RPTLC) | researchgate.net |

| Stationary Phase | Non-polar (e.g., C18-modified silica) | researchgate.net |

| Mobile Phase | Aqueous mixture with an organic modifier (e.g., Tetrahydrofuran) | researchgate.net |

| Primary Use | Reaction monitoring, preliminary purity checks, and lipophilicity estimation. | researchgate.net |

Purity Assessment and Quantification Methods

Ensuring the purity and confirming the structural integrity of "this compound" requires a multi-modal analytical approach that goes beyond simple chromatographic screening.

A comprehensive purity assessment for related chloro-indole derivatives often involves a combination of high-level analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for verification of the substituent positions and the core indole (B1671886) structure.

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to accurately determine the molecular weight of the compound. This technique provides a highly precise mass measurement, which can confirm the elemental composition of the molecule.

X-ray Crystallography : For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography can be employed. This method provides precise bond lengths, bond angles, and stereochemical details.

In addition to these structural confirmation methods, HPLC is a powerful tool for quantification and purity assessment. By creating a calibration curve with standards of known concentration, the exact amount of "this compound" in a sample can be determined. The area of the chromatographic peak corresponding to the compound is proportional to its concentration. The presence of other peaks in the chromatogram indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. The scalability of HPLC methods also allows for the isolation of these impurities for further structural characterization. sielc.com

Future Research Directions and Unexplored Avenues for 5 Chloro 1h Indole 2,3 Dione 3 Oxime

Development of Novel and Sustainable Synthetic Routes

Another promising avenue is the application of flow chemistry. This technology allows for the continuous production of the compound in a smaller, more controlled environment, leading to improved safety, efficiency, and scalability. Microwave-assisted synthesis is also being explored as a method to accelerate reaction times and improve energy efficiency.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The unique chemical structure of 5-Chloro-1H-indole-2,3-dione 3-oxime, with its multiple reactive sites, offers a rich landscape for discovering new chemical reactions. Future investigations will likely focus on exploiting the reactivity of the isatin (B1672199) core and the oxime group to create novel molecular architectures. This includes exploring cycloaddition reactions, multicomponent reactions, and C-H activation strategies to build complex molecules from simpler starting materials.

A deeper understanding of the reaction mechanisms is crucial for controlling the outcome of these transformations. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to elucidate the pathways of known and newly discovered reactions. This knowledge will enable chemists to fine-tune reaction conditions to favor the formation of desired products with high selectivity.

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict reaction pathways, transition state energies, and spectroscopic properties, guiding experimental efforts and accelerating the discovery process.

Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and its derivatives, as well as their interactions with biological targets such as enzymes and receptors. This predictive power is particularly valuable in the context of drug discovery, where it can help in the rational design of new therapeutic agents.

Design of Next-Generation Isatin Oxime Chemical Building Blocks

This compound serves as a valuable scaffold for the synthesis of a wide range of heterocyclic compounds. A significant future direction is the rational design of next-generation isatin oxime-based building blocks. By strategically modifying the chlorine substituent and other positions on the indole (B1671886) ring, chemists can create a diverse library of compounds with tailored properties.

Q & A

Q. What synthetic methodologies are used to prepare 5-chloro-1H-indole-2,3-dione derivatives, and how are they characterized?

The compound and its analogs (e.g., thiosemicarbazones or oximes) are synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones are synthesized by reacting 5-chloro-1H-indole-2,3-dione with substituted thiosemicarbazides in ethanol under acidic conditions (H₂SO₄) . Characterization involves IR spectroscopy (to confirm C=O and C=N bonds), ¹H/¹³C NMR (to verify substitution patterns and regiochemistry), and 2D NMR techniques (HSQC, HMBC for connectivity analysis) . Elemental analysis ensures stoichiometric purity.

Q. How can crystallographic data for 5-chloro-1H-indole-2,3-dione derivatives be refined to resolve structural ambiguities?

X-ray crystallography data are refined using programs like SHELXL , which employs full-matrix least-squares minimization and incorporates constraints for disordered solvent molecules or hydrogen-bonding networks. Key features include anisotropic displacement parameters for non-H atoms and the use of restraints for geometrically similar bonds . For challenging cases (e.g., twinned crystals), OLEX2 provides an integrated workflow for structure solution, refinement, and validation .

Advanced Research Questions

Q. How does 5-chloro-1H-indole-2,3-dione 3-oxime (NS309) modulate SKCa/IKCa channels, and what experimental models validate its selectivity?

NS309 activates small-conductance (SKCa) and intermediate-conductance (IKCa) K⁺ channels by increasing their Ca²⁺ sensitivity. Electrophysiological studies in HEK-293 cells transfected with SK/IK channels confirm its potency (EC₅₀ ~30–60 nM) . Functional validation uses vascular tissue assays , such as measuring endothelium-derived hyperpolarization (EDHF) in Zucker diabetic fatty (ZDF) rat mesenteric arteries. NS309-induced vasodilation is blocked by SK/IK inhibitors (e.g., apamin/TRAM-34), confirming target specificity .

Q. What strategies address contradictions in biological activity data for 5-chloro-1H-indole-2,3-dione derivatives?

Discrepancies in anticancer or antimicrobial activity across studies often arise from substituent effects or cell line variability . For example, alkyl-substituted thiosemicarbazones show mitosis-phase inhibition in HeLa cells, while aryl-substituted analogs are inactive . To resolve contradictions:

- Use dose-response curves to compare IC₅₀ values across cell lines.

- Perform molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with target binding (e.g., tubulin or kinases) .

- Validate mechanisms via flow cytometry (cell cycle analysis) or Western blotting (apoptosis markers) .

Q. How can computational modeling optimize the pharmacophore of NS309 for enhanced KCa channel activation?

Density functional theory (DFT) calculations assess the oxime group’s role in coordinating channel residues (e.g., histidine or aspartate in SKCa3.1). Molecular dynamics simulations reveal that chloro-substitution at position 5 stabilizes hydrophobic interactions with the channel pore . QSAR models prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) at position 5, which enhance binding affinity by 2–3 fold .

Methodological Challenges

Q. What analytical techniques resolve synthetic byproducts in 5-chloro-1H-indole-2,3-dione derivatives?

Impurities from incomplete oxime formation or isomerization (E/Z) are identified via:

- HPLC-MS : Separates isomers and quantifies purity using reverse-phase C18 columns (acetonitrile/water gradient) .

- ¹H NMR titration : Detects trace aldehydes or unreacted hydrazines via diagnostic peaks (e.g., δ 9–10 ppm for aldehydes) .

- X-ray powder diffraction (XRPD) : Confirms crystallinity and detects amorphous byproducts .

Q. How do researchers validate the role of NS309 in disease models with confounding vascular responses?

In diabetic models (e.g., ZDF rats), NS309’s vasodilatory effects may be masked by endothelial dysfunction. To isolate SK/IK contributions:

- Pre-treat tissues with L-NAME (NOS inhibitor) and indomethacin (COX inhibitor) to block NO/prostaglandin pathways .

- Use pressure myography to measure NS309-induced hyperpolarization under controlled intraluminal flow .

- Apply patch-clamp electrophysiology on isolated smooth muscle cells to record SK/IK currents directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.